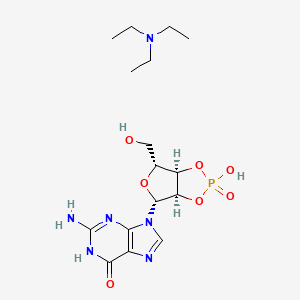

![molecular formula C18H14N4O3 B1146791 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol CAS No. 66030-25-9](/img/structure/B1146791.png)

2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol, also known as 2-PAM, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound and has been used for a variety of purposes, including as a reagent for synthesis, a tool for the study of biochemical and physiological effects, and a research tool for the study of pharmacokinetics and pharmacodynamics.

Applications De Recherche Scientifique

Antibacterial and Radical Scavenging Properties

Compounds similar to 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol exhibit significant antibacterial activity against various bacteria, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. These compounds also display notable radical scavenging properties, highlighting their potential in developing new antibacterial agents and antioxidants. The electron-donating groups in the aryl azo component were particularly effective in enhancing these activities, demonstrating the impact of substituent groups on the biological and chemical properties of these compounds (Azarbani et al., 2016).

Corrosion Inhibition

The compound and its derivatives are effective as corrosion inhibitors for brass in chloride solutions, showing that the efficiency of inhibition increases with the concentration. The formation of self-assembled films of these substances on the brass surface significantly enhances the corrosion resistance, suggesting their utility in protecting metal surfaces in corrosive environments (Asan et al., 2005).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol can be achieved through a two-step process involving the formation of an azo compound followed by reduction to yield the final product.", "Starting Materials": [ "2-aminopyridine", "p-nitrobenzaldehyde", "sodium borohydride", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium nitrite", "phenol" ], "Reaction": [ "Step 1: Diazotization of 2-aminopyridine\n- Dissolve 2-aminopyridine (1.0 g) in hydrochloric acid (10 mL) and cool the solution to 0°C.\n- Add sodium nitrite (0.7 g) in small portions with stirring and maintain the temperature at 0°C for 30 minutes.\n- After completion of the reaction, add the resulting diazonium salt solution dropwise to a solution of p-nitrobenzaldehyde (1.5 g) in ethanol (20 mL) with stirring.\n- Add sodium hydroxide (1.0 g) to the reaction mixture and continue stirring for 2 hours.\n- Filter the product and wash it with ethanol to yield the azo compound.", "Step 2: Reduction of the Azo Compound\n- Dissolve the azo compound in ethanol (20 mL) and add sodium borohydride (0.5 g) in small portions with stirring.\n- Maintain the temperature at 0°C and continue stirring for 2 hours.\n- Add hydrochloric acid (10 mL) dropwise to the reaction mixture to neutralize the excess sodium borohydride.\n- Filter the product and wash it with water to yield the final product, 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol." ] } | |

| 66030-25-9 | |

Formule moléculaire |

C18H14N4O3 |

Poids moléculaire |

334.3 g/mol |

Nom IUPAC |

2-hydroxy-5-[[4-(2-iminopyridin-1-yl)phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C18H14N4O3/c19-17-3-1-2-10-22(17)14-7-4-12(5-8-14)20-21-13-6-9-16(23)15(11-13)18(24)25/h1-11,19,23H,(H,24,25) |

Clé InChI |

MPAOEFAYUQSYFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN=NNC2=CC=CC=N2)O |

SMILES canonique |

C1=CC(=N)N(C=C1)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |

Synonymes |

2-Hydroxy-5-[2-[4-(2-imino-1(2H)-pyridinyl)phenyl]diazenyl]benzoic Acid; 2-Hydroxy-5-[[4-(2-imino-1(2H)-pyridinyl)phenyl]azo]benzoic Acid; Sulfasalazine Impurity C; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

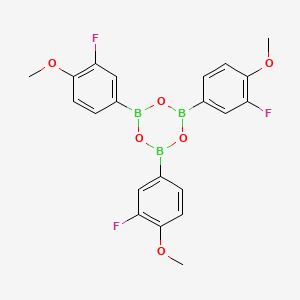

![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)